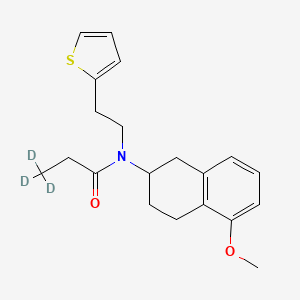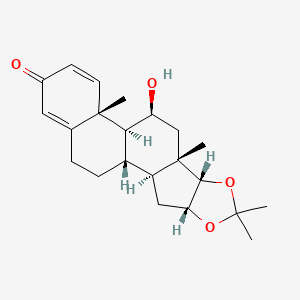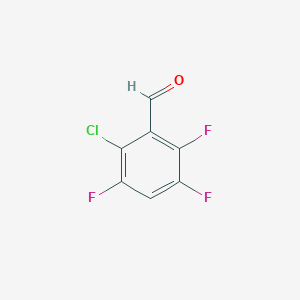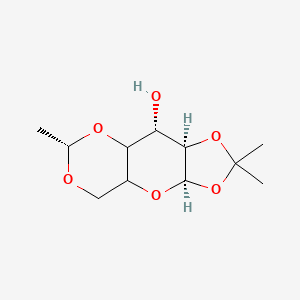
(S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose is a complex organic compound with a unique structure that includes multiple protective groups
Méthodes De Préparation
The synthesis of (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose typically involves the protection of the hydroxyl groups of D-galactopyranose. The synthetic route includes the formation of ethylidene and isopropylidene protective groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
(S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex carbohydrate derivatives.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose involves its interaction with specific molecular targets and pathways. The protective groups on the compound can influence its reactivity and interactions with other molecules, making it a valuable tool in studying carbohydrate chemistry and related fields.
Comparaison Avec Des Composés Similaires
Similar compounds include other protected carbohydrates such as:
- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose
- 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose These compounds share similar protective groups but differ in their specific structures and reactivity. The uniqueness of (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose lies in its specific combination of protective groups and its potential applications in various research fields.
Propriétés
Formule moléculaire |
C11H18O6 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-ol |
InChI |
InChI=1S/C11H18O6/c1-5-13-4-6-8(14-5)7(12)9-10(15-6)17-11(2,3)16-9/h5-10,12H,4H2,1-3H3/t5-,6?,7-,8?,9+,10+/m0/s1 |
Clé InChI |
BMBVBHLKIDCNMQ-ASNCOOAMSA-N |
SMILES isomérique |
C[C@H]1OCC2C(O1)[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O |
SMILES canonique |
CC1OCC2C(O1)C(C3C(O2)OC(O3)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine](/img/structure/B15295184.png)
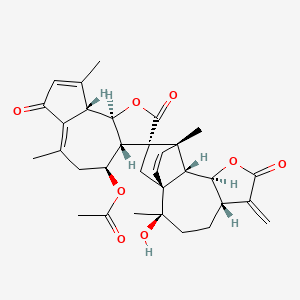
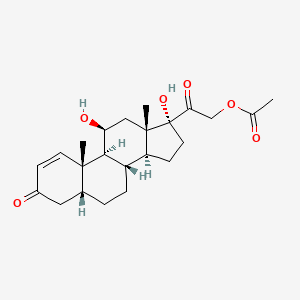

![3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester](/img/structure/B15295213.png)
![1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B15295218.png)

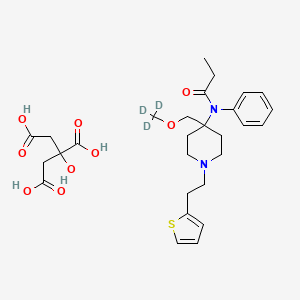
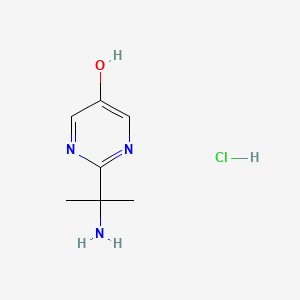
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B15295253.png)
![(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2R)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid](/img/structure/B15295255.png)
